

Spectroscopic Characterization of 1-(Bromomethyl)adamantane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Bromomethyl)adamantane

Cat. No.: B088627

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-(bromomethyl)adamantane**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^{[1][2]} For **1-(bromomethyl)adamantane**, both ¹H and ¹³C NMR provide critical information about its rigid cage-like structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **1-(bromomethyl)adamantane** is characterized by signals corresponding to the protons of the adamantane cage and the bromomethyl group. Due to the high symmetry of the adamantane core, the proton signals of the cage often appear as broad, overlapping multiplets.

Table 1: Predicted ¹H NMR Data for **1-(Bromomethyl)adamantane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.2 - 3.4	Singlet	2H	-CH ₂ Br
~1.5 - 2.1	Multiplet	15H	Adamantane cage protons

Note: The chemical shifts for the adamantane cage protons are based on the known spectrum of 1-bromoadamantane and may slightly vary.[\[3\]](#) The singlet for the bromomethyl group is a key diagnostic peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The low natural abundance of ¹³C means that carbon-carbon coupling is typically not observed.[\[2\]](#)

Table 2: Predicted ¹³C NMR Data for **1-(Bromomethyl)adamantane**

Chemical Shift (δ , ppm)	Assignment
~40 - 50	-CH ₂ Br
~30 - 40	Quaternary C (adamantane)
~28 - 38	CH & CH ₂ (adamantane)

Note: The chemical shifts are estimations based on the known spectra of adamantane and its derivatives.[\[4\]](#)[\[5\]](#) The exact chemical shifts can be influenced by the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[\[6\]](#)

Table 3: Key IR Absorptions for **1-(Bromomethyl)adamantane**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2850 - 3000	Strong	C-H Stretch	sp ³ C-H
~1450	Medium	C-H Bend	CH ₂
~600 - 700	Strong	C-Br Stretch	Alkyl Halide

Note: The C-H stretching and bending vibrations are characteristic of the adamantane framework, while the strong absorption in the lower wavenumber region is indicative of the C-Br bond.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [8] The mass spectrum of **1-(bromomethyl)adamantane** provides information about its molecular weight and fragmentation patterns.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[9] The molecular weight of **1-(bromomethyl)adamantane** is 229.16 g/mol .[10] Therefore, we expect to see molecular ion peaks at m/z 228 and 230.

Table 4: Major Mass Fragments for **1-(Bromomethyl)adamantane**

m/z	Proposed Fragment	Relative Intensity	Notes
230	[M+2] ⁺ • ([C ₁₁ H ₁₇ ⁸¹ Br] ⁺ •)	High	Isotopic peak of the molecular ion
228	[M] ⁺ • ([C ₁₁ H ₁₇ ⁷⁹ Br] ⁺ •)	High	Molecular ion
149	[C ₁₁ H ₁₇] ⁺	High	Adamantylmethyl cation (loss of Br•)
135	[C ₁₀ H ₁₅] ⁺	High	Adamantyl cation; often the base peak

Note: The fragmentation pattern is dominated by the loss of the bromine radical to form the stable adamantylmethyl cation. Further fragmentation of the adamantane cage can also occur.

[9]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

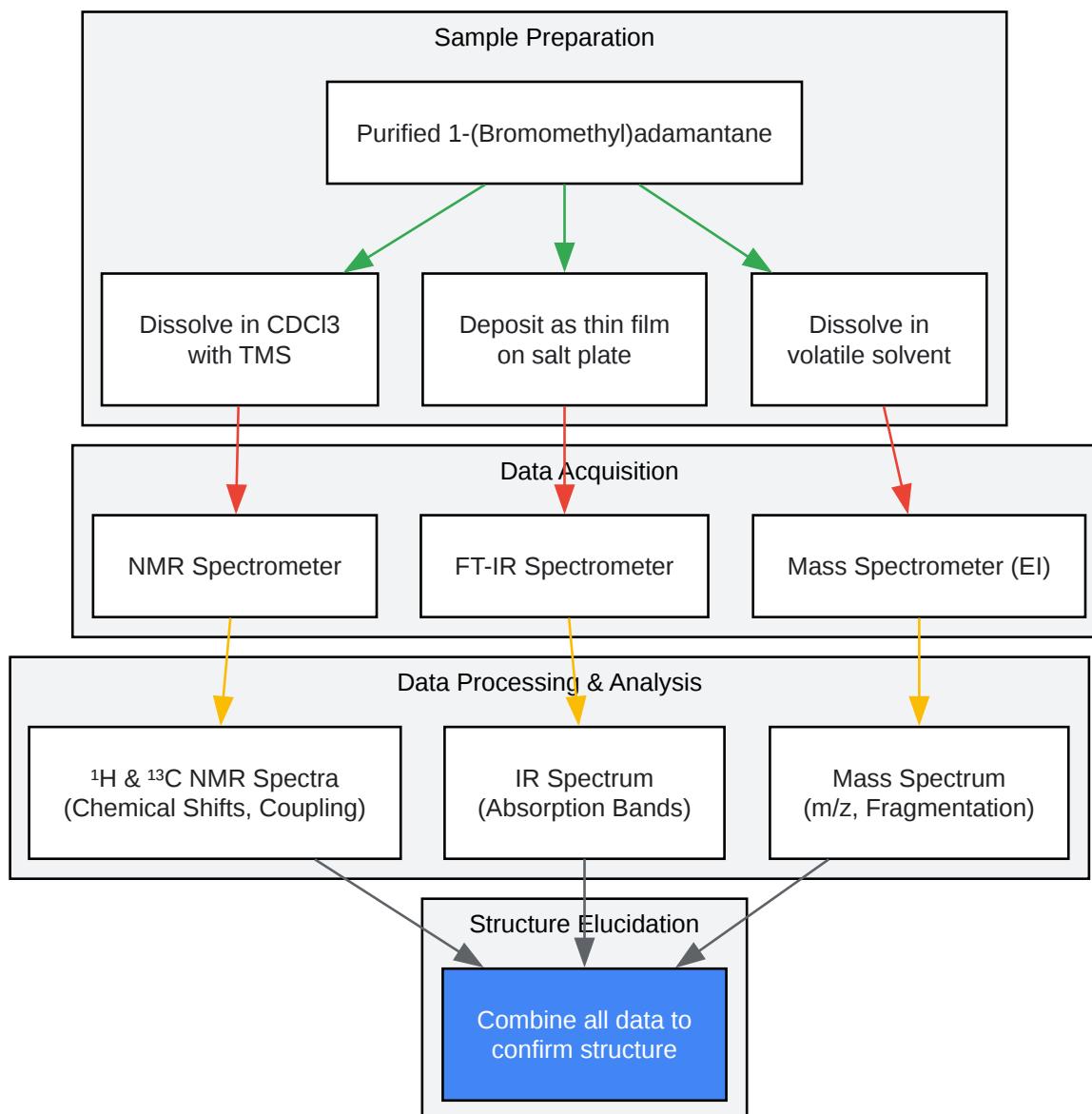
NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **1-(bromomethyl)adamantane** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).[1]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.[11]
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer.[11]

IR Spectroscopy

- Sample Preparation (Thin Solid Film): Dissolve a small amount of **1-(bromomethyl)adamantane** in a volatile organic solvent (e.g., methylene chloride).[12]
- Film Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[12]

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of the sample (around 10-100 $\mu\text{g/mL}$) in a suitable volatile solvent like methanol or acetonitrile.[13]
- Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.[14] In EI, a high-energy electron beam is used to

ionize the sample molecules.[15]

- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[14]
- Detection: A detector measures the abundance of each ion, generating the mass spectrum. [14]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-(bromomethyl)adamantane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. 1-Bromoadamantane(768-90-1) 1H NMR spectrum [chemicalbook.com]
- 4. kbfi.ee [kbfi.ee]
- 5. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. 1-(BROMOMETHYL)ADAMANTANE(14651-42-4)FT-IR [m.chemicalbook.com]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. web.mit.edu [web.mit.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-(Bromomethyl)adamantane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088627#spectroscopic-data-nmr-ir-ms-for-1-bromomethyl-adamantane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com